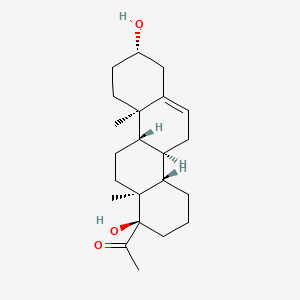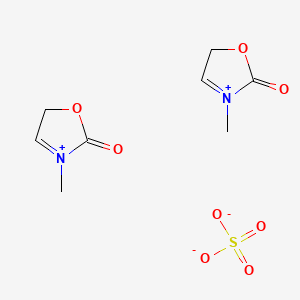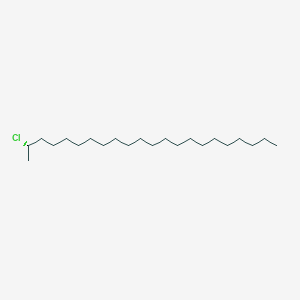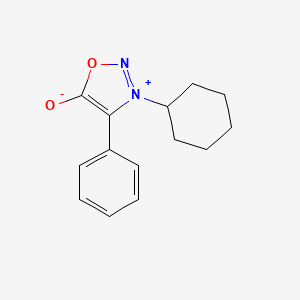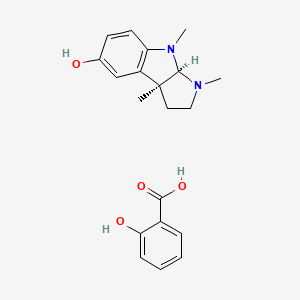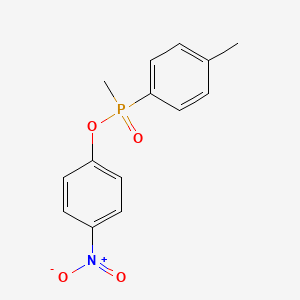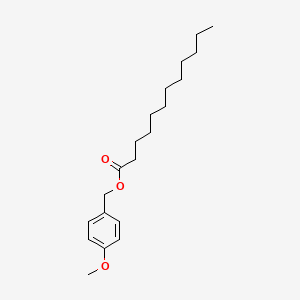
(4-Methoxyphenyl)methyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.
Reduction: Formation of (4-methoxyphenyl)methyl alcohol.
Substitution: Formation of various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl laurate: Similar in structure but lacks the methoxyphenyl group.
Ethyl laurate: Another ester derivative of lauric acid with an ethyl group instead of a methoxyphenyl group.
Sucrose monolaurate: A sugar ester with lauric acid, used in food and pharmaceutical industries.
Uniqueness
(4-Methoxyphenyl)methyl laurate is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and contributes to its potential antimicrobial activity. Additionally, the methoxyphenyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
93980-79-1 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl dodecanoate |
InChI |
InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3 |
Clave InChI |
DRMAPFJISUWUEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


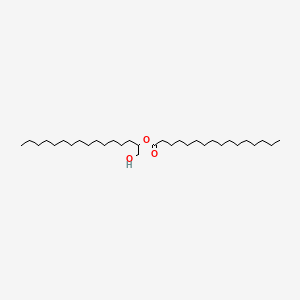
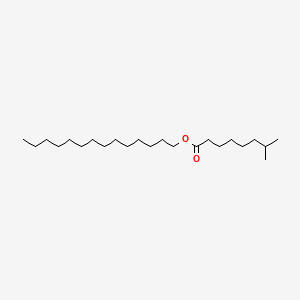
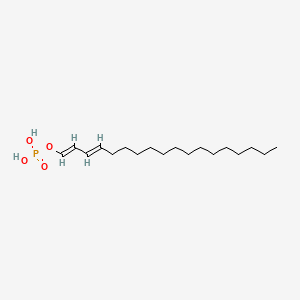
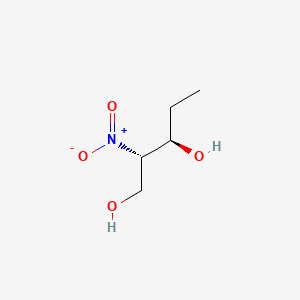
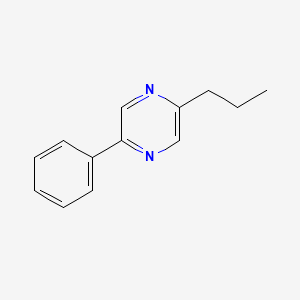
![L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B12648605.png)
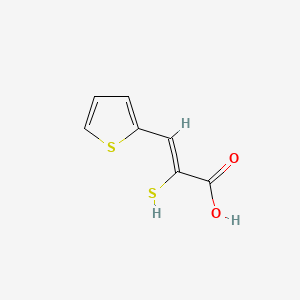
![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
